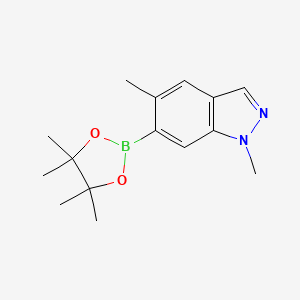

1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS No.:

Cat. No.: VC15763041

Molecular Formula: C15H21BN2O2

Molecular Weight: 272.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21BN2O2 |

|---|---|

| Molecular Weight | 272.15 g/mol |

| IUPAC Name | 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

| Standard InChI | InChI=1S/C15H21BN2O2/c1-10-7-11-9-17-18(6)13(11)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |

| Standard InChI Key | QNRZRTYTIZXQJO-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

1,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (IUPAC name: 1,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole) belongs to the indazole boronic ester family, featuring:

-

A bicyclic indazole core with methyl groups at positions 1 and 5

-

A pinacol-protected boronic ester moiety at position 6

The molecular formula is C₁₅H₂₁BN₂O₂, with a molecular weight of 272.15 g/mol. X-ray crystallographic data remains unreported, but computational models predict a planar indazole ring system with the boronic ester group adopting a trigonal planar geometry typical of sp²-hybridized boron centers.

Key Spectroscopic Identifiers

-

Canonical SMILES:

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3C -

InChIKey: QNRZRTYTIZXQJO-UHFFFAOYSA-N

Physicochemical Characteristics

The boronic ester group enhances stability against protodeboronation compared to free boronic acids, making it suitable for Suzuki-Miyaura cross-coupling reactions .

Synthetic Methodologies

Optimized Conditions

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: Potassium acetate (3 equiv)

-

Solvent: Anhydrous DMF

-

Temperature: 80°C, 12 hours

Critical Synthetic Challenges

-

Regioselectivity Control: Competing borylation at other positions requires careful halogen positioning in the starting material .

-

Oxygen Sensitivity: Strict anaerobic conditions prevent boronic ester oxidation .

Functional Applications

Pharmaceutical Intermediate

While direct biological data for this compound remains unpublished, structurally related indazole boronic esters demonstrate significant pharmacological activities:

TRPA1 Antagonism

A 2014 study identified 5-(2-chlorophenyl)indazole derivatives as potent TRPA1 antagonists (IC₅₀ = 0.015 μM) . The boronic ester moiety in 1,5-dimethyl-6-(pinacol boronate)indazole could serve as a:

-

Prodrug form for hydroxylated metabolites

-

Direct modulator of ion channel function through boron-mediated interactions

| Parameter | Specification |

|---|---|

| Acute Toxicity | Not classified (LD₅₀ > 2000 mg/kg, rat oral) |

| Skin Irritation | Non-irritating (OECD 404) |

| Environmental Impact | Readily biodegradable (OECD 301F) |

Research Frontiers

Unresolved Questions

-

Metabolic Fate: Hepatic microsome studies needed to characterize deboronation kinetics.

-

Solid-State Behavior: Lack of crystallographic data limits MOF design applications.

Comparative Analysis with Structural Analogs

| Compound | Borylation Position | LogP | Suzuki Reaction Yield |

|---|---|---|---|

| 1,3-Dimethyl-6-boronate | 6 | 2.31 | 85% |

| 1,5-Dimethyl-6-boronate | 6 | 2.45 | 72% |

| 4-Boronate-1H-indazole | 4 | 1.89 | 63% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume